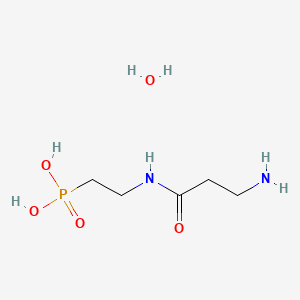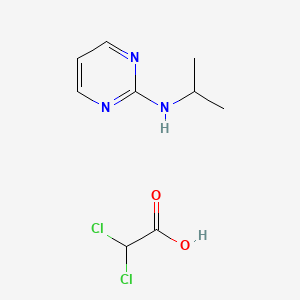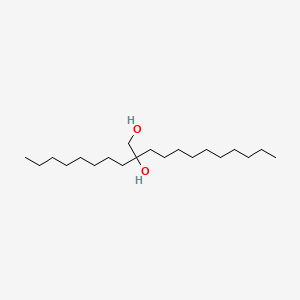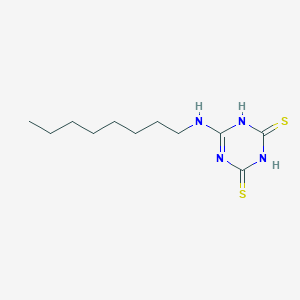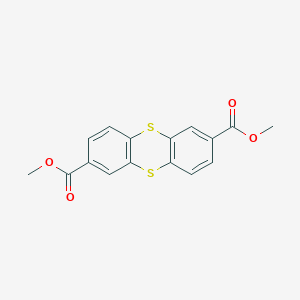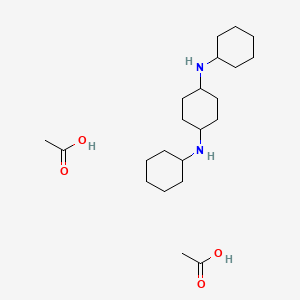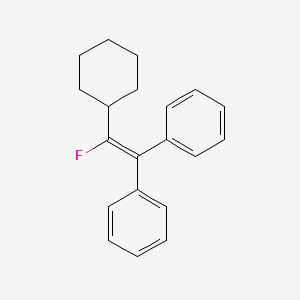
1,1'-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluoroethene moiety, and two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexyl group, which is then attached to a fluoroethene moiety. This intermediate is subsequently reacted with benzene derivatives to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the fluoroethene moiety.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, forming brominated or nitrated derivatives.
Major Products: The major products of these reactions include various substituted benzene derivatives, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The fluoroethene moiety can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1’-(2-Cyclohexyl-2-chloroethene-1,1-diyl)dibenzene and 1,1’-(2-Cyclohexyl-2-bromoethene-1,1-diyl)dibenzene share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the fluoro group in 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its chloro and bromo counterparts.
Eigenschaften
CAS-Nummer |
63194-85-4 |
|---|---|
Molekularformel |
C20H21F |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2-cyclohexyl-2-fluoro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C20H21F/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI-Schlüssel |
NCHZDEDZNVZDDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


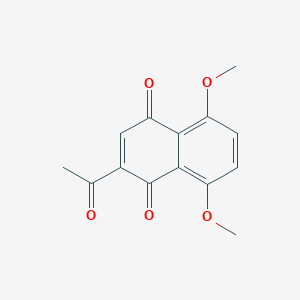

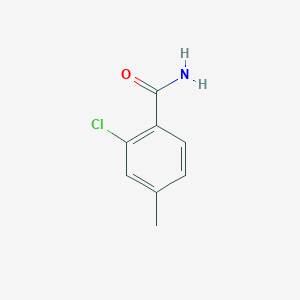

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
